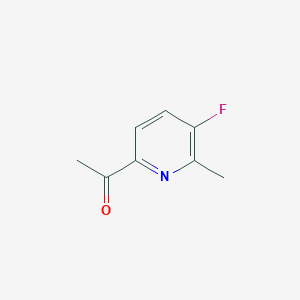
1-(5-Fluoro-6-methylpyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-6-methylpyridin-2-YL)ethanone is a chemical compound characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone typically involves the reaction of 5-fluoro-6-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is often optimized to minimize by-products and maximize purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Fluoro-6-methylpyridine-2-carboxylic acid.
Reduction: 1-(5-Fluoro-6-methylpyridin-2-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-6-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 1-(5-Fluoro-pyridin-2-yl)-ethanone
- 1-(5-Methylpyridin-2-yl)ethanone
- 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
Comparison: 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, and its potential therapeutic applications warrant further investigation.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(5-fluoro-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3 |
InChI Key |
DNCYPPOLTNWEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745412.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11745427.png)
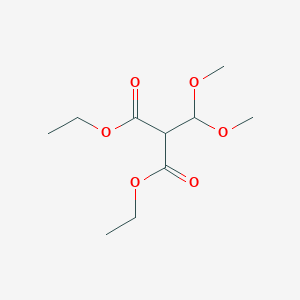
![3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11745435.png)
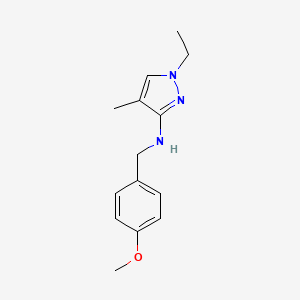
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11745446.png)
![[2-[(Dimethylamino)methyl]-1,3-thiazol-5-yl]boronic acid](/img/structure/B11745447.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11745464.png)
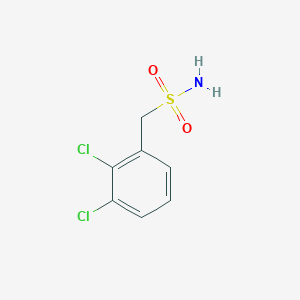
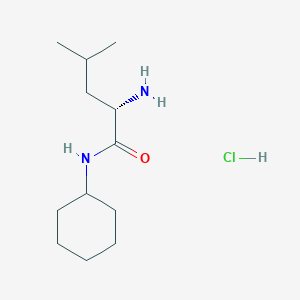
![1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11745479.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745485.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745489.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745499.png)
